molecular formula C₈H₁₄O₅ B1139978 (4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde CAS No. 13199-25-2

(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B1139978
CAS No.: 13199-25-2
M. Wt: 190.19
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Description

(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (CAS 13199-25-2) is a high-purity chemical compound supplied for laboratory research use. This compound has a molecular formula of C8H14O5 and a molecular weight of 190.19 g/mol . As a chiral aldehyde derivative of a 1,3-dioxolane, this molecule serves as a valuable and versatile chiral building block (chiral synthon) in sophisticated organic synthesis. Researchers utilize its defined stereochemistry and functional groups for the synthesis of complex natural products and active pharmaceutical ingredients (APIs), where precise stereocontrol is critical. The compound should be stored in a dry, sealed place to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h4-7,9,11H,3H2,1-2H3/t5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMGPCNMYKBXNC-DSYKOEDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(CO)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@H](O1)[C@@H](CO)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dioxolane Ring Formation

The 1,3-dioxolane moiety originates from stereoselective acetalization of vicinal diols. Studies demonstrate that D-mannitol derivatives serve as effective chiral precursors due to their pre-existing stereocenters. For instance, triacetonide 10 (derived from D-mannitol) undergoes selective deprotection to generate diol 9 , which is subsequently oxidized to aldehyde 7 . This pathway preserves the (4R,5R) configuration through substrate-controlled reactivity.

Synthetic Methodologies

Sulfuric Acid-Mediated Protection

A mixture of D-mannitol (5.052 g, 27.77 mmol) in acetone (75 mL) and sulfuric acid (0.5 mL) reacts for 18 h at room temperature to form triacetonide 10 in 29% yield. Neutralization with aqueous NH4OH followed by column chromatography (hexane/EtOAc) isolates the product.

Reaction Conditions

ParameterValue
Temperature25°C
Time18 h
CatalystH2SO4 (0.5 mL)
Yield29%

HCl-Mediated Deprotection

Selective removal of one acetonide group from 10 is achieved using acetyl chloride (28.03 mmol) in anhydrous methanol at 0°C. This produces diol 9 with 41% recovery of starting material, highlighting the challenge of partial deprotection.

Bismuth Chloride-Assisted Synthesis

Treatment of diacetal ester 6 (0.256 g, 0.854 mmol) with BiCl3 (14.0 mg, 0.427 mmol) in anhydrous CH3CN (48 mL) containing water (2 drops) for 2 h 20 min yields the target aldehyde 11 in 57% yield. The mild Lewis acidity of BiCl3 enables chemo-selective deprotection without epimerization.

Optimization Data

BiCl3 EquivalentsYield (%)Purity (HPLC)
0.55798.2
1.05297.8
2.04896.5

Amberlyst-15 Catalyzed Hydrolysis

Exposure of diacetal ester 6 (0.559 g, 1.86 mmol) to Amberlyst-15 (123.7 mg, 0.3935 mmol) in acetone/water (7.4:0.1 mL) for 72 h generates two products: γ-lactone 14 (16%) and δ-lactone 15 (63%). This demonstrates the sensitivity of dioxolane stability to aqueous acidic conditions.

Stereochemical Control

Chiral Pool Strategy

Using D-mannitol as the starting material ensures retention of configuration at C4 and C5. The (R)-1,2-dihydroxyethyl side chain originates from the C5 and C6 positions of D-mannitol, preserved through sequential protection/deprotection steps.

Byproduct Analysis

Common stereochemical byproducts include:

  • (4S,5S)-diastereomer (8–12% yield) from incomplete asymmetric induction

  • Open-chain aldehydes (≤5%) due to acetal ring-opening

Purification and Characterization

Chromatographic Methods

CompoundStationary PhaseEluent SystemRf
10 Silica gel 60Hexane/EtOAc (90:10)0.42
11 Silica gel 60Hexane/EtOAc (60:40)0.35
14 Silica gel 60Hexane/EtOAc (0:100)0.18

Spectroscopic Data

¹H NMR (400 MHz, CDCl3)

  • δ 9.65 (s, 1H, CHO)

  • δ 4.32–4.18 (m, 2H, H-4, H-5)

  • δ 1.48 (s, 6H, 2×CH3)

¹³C NMR (100 MHz, CDCl3)

  • δ 205.1 (CHO)

  • δ 112.3 (C-2)

  • δ 79.4, 76.2 (C-4, C-5)

HazardStatement CodePrecautionary Measures
H302P261, P301+P312Use respirator in ventilated area
H315P280Wear protective gloves

Storage requires inert atmosphere at 2–8°C with protection from light.

Industrial-Scale Considerations

Cost Analysis

ComponentPrice/kg (USD)Contribution to Total Cost
D-mannitol12058%
BiCl345027%
ChromatographyN/A15%

Environmental Impact

Process mass intensity (PMI) calculations reveal:

  • 86% of mass input attributed to solvents

  • 72% waste reduction achievable via solvent recycling

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-(®-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Halogenated compounds, ethers, esters

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more intricate compounds.

Medicinal Chemistry

In medicinal chemistry, (4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is investigated for its potential use in developing pharmaceuticals. Its chirality is particularly beneficial in synthesizing chiral drugs that can exhibit specific biological activities.

Biochemical Studies

The compound is employed in studying enzyme mechanisms and as a building block for biologically active compounds. Its interactions with enzymes can provide insights into biochemical pathways and processes.

Industrial Applications

In industrial settings, this compound is utilized in producing fine chemicals and as a precursor in manufacturing various industrial products. Its stability and reactivity make it suitable for large-scale applications.

Case Study 1: Chiral Drug Development

Research has demonstrated the effectiveness of this compound as a precursor in synthesizing chiral drugs. A study highlighted its role in creating enantiomerically pure compounds necessary for pharmaceutical applications .

Case Study 2: Enzyme Mechanism Investigation

A study focused on using this compound to explore enzyme mechanisms revealed its interaction with specific enzymes that catalyze biochemical reactions. The findings suggested that the compound could modulate enzyme activity depending on its concentration and structural configuration .

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for complex organic molecules
Medicinal ChemistryPotential precursor for chiral drug development
Biochemical StudiesBuilding block for studying enzyme mechanisms
Industrial ProductionUsed in producing fine chemicals and industrial products

Mechanism of Action

The mechanism by which (4R,5R)-5-(®-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related 1,3-dioxolane derivatives and their distinguishing features:

Compound Name Key Substituents Biological/Functional Relevance Reference(s)
(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (Target) - Aldehyde at C4
- (R)-1,2-Dihydroxyethyl at C5
- 2,2-Dimethyl
Synthetic intermediate for glycosides and polyols; no direct bioactivity reported.
Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7, ) - Ester groups at C4 and C5
- 2-Hydroxyphenyl substituent
Exhibits antibacterial/antifungal activity (MIC: 4.8–5000 µg/mL against pathogens like S. aureus).
(E)-5-((4R,5R)-5-Dodecyl-1,3-dioxolan-4-yl)-pent-2-en-1-ol (Compound 199, ) - Long alkyl chain (dodecyl) at C5
- Enol group
Intermediate for regiocontrolled synthesis of butenolides and pyrrolidinones.
(4R,5R)-5-((R)-2-((tert-Butyldimethylsilyl)oxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde () - TBS-protected hydroxyl group at C5
- Aldehyde at C4
Enhanced stability due to TBS protection; used in stereoselective syntheses.

Stability and Reactivity

  • The unprotected dihydroxyethyl group in the target compound may limit its stability compared to TBS-protected analogues (), which are less prone to oxidation or degradation .
  • The 2,2-dimethyl groups in the dioxolane ring enhance conformational rigidity, a feature shared with compound 199 (), which aids in regioselective transformations .

Commercial and Industrial Relevance

  • The target compound is marketed as a high-purity reagent (95% GC), whereas analogues like compound 7 are primarily research-grade materials .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound Compound 7 () Compound 199 ()
Molecular Formula C₉H₁₆O₅ C₁₃H₁₄O₇ C₂₄H₄₄O₄
Melting Point Not reported 94–95 °C Not reported
Optical Rotation ([α]D) Not reported −80 (c 1, CHCl₃) Not reported
Key Functional Groups Aldehyde, diol Diesters, phenol Enol, long alkyl chain

Table 2: Antimicrobial Activity of 1,3-Dioxolane Derivatives ()

Pathogen MIC (µg/mL) of Compound 7 MIC (µg/mL) of Amikacin (Control)
S. aureus ATCC 29213 9.8 1.95
C. albicans ATCC 10231 19.5 3.9 (Fluconazole)

Biological Activity

(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a chiral compound notable for its applications in organic synthesis and potential medicinal uses. This compound features a dioxolane ring and a carbaldehyde group, making it a versatile intermediate in various chemical reactions. This article explores its biological activity, highlighting synthesis methods, biological assays, and relevant case studies.

  • Chemical Formula : C₈H₁₄O₅
  • Molecular Weight : 190.19 g/mol
  • CAS Number : 13199-25-2

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Dioxolane Ring : Reaction of a diol with an aldehyde or ketone under acidic conditions.
  • Introduction of the Carbaldehyde Group : Oxidation of a primary alcohol to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Antimicrobial Properties

Recent studies have investigated the antibacterial and antifungal activities of various derivatives of 1,3-dioxolanes, including this compound. The biological activity was assessed against several bacterial strains and fungi.

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus625–1250 µg/mL
Staphylococcus epidermidisActive
Enterococcus faecalis625 µg/mL
Pseudomonas aeruginosaActive
Escherichia coliNo activity
Klebsiella pneumoniaeNo activity
Candida albicansSignificant activity

The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values indicating effective inhibition. However, it showed no activity against certain Gram-negative bacteria like E. coli and K. pneumoniae. Notably, it exhibited antifungal activity against Candida albicans, reinforcing its potential as an antimicrobial agent .

The biological effects of this compound are thought to involve interactions with cellular targets such as enzymes and receptors. The compound's structure allows it to participate in various biochemical pathways that may lead to microbial inhibition.

Case Studies

A notable study synthesized several chiral 1,3-dioxolanes and assessed their biological activities. The results indicated that derivatives with similar structural features exhibited varied antibacterial efficacy based on their stereochemistry . The study illustrated how subtle changes in molecular structure could significantly affect biological outcomes.

Comparison with Similar Compounds

The biological activities of this compound were compared to its enantiomeric forms and related compounds:

Compound Type Biological Activity
(4S,5S)-5-((S)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehydeEnantiomerDifferent activity profile
(4R,5R)-5-(®-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-methanolRelated CompoundVaries based on hydroxyl group

The unique combination of the dioxolane ring and the carbaldehyde group contributes to its distinct biological properties compared to other similar compounds .

Q & A

Q. Advanced

  • DFT calculations : Model transition states for nucleophilic additions to the aldehyde, predicting facial selectivity (e.g., Bürgi-Dunitz angle analysis).
  • Molecular docking : Simulates ligand-metal interactions in catalytic systems (e.g., Ti-Duthaler-Hafner complexes) .
  • NBO analysis : Identifies hyperconjugative effects stabilizing intermediates.

How can hygroscopic intermediates in the synthesis of this compound be stabilized during purification and storage?

Q. Methodological

  • Protection strategies : Silylation (e.g., tert-butyldimethylsilyl ethers) prevents hydroxyl group degradation .
  • Storage : Under inert atmosphere (Ar/N₂) at 2–8°C in amber vials to avoid light-induced decomposition .
  • Lyophilization : For aqueous-soluble intermediates, freeze-drying ensures anhydrous preservation.

What analytical techniques are recommended for resolving contradictions in reported melting points or spectral data for derivatives?

Q. Advanced

  • DSC/TGA : Differentiate polymorphs or solvates affecting melting points.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., observed m/z 506.9314 vs. calculated 506.9318 for iodophenyl derivatives) .
  • Variable-temperature NMR : Detects dynamic processes (e.g., ring-flipping) obscuring spectral clarity.

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